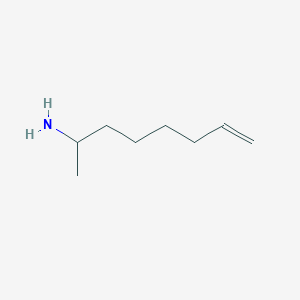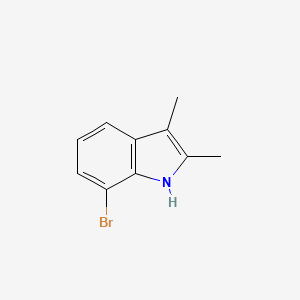
7-bromo-2,3-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-2,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .
Synthesis Analysis
The synthesis of 2,3-dimethyl-1H-indole, a core structure of 7-bromo-2,3-dimethyl-1H-indole, can be efficiently achieved via Fischer indolization of 2-butanone and phenylhydrazine in ethanol, using boron trifluoride etherate as a catalyst .Molecular Structure Analysis
The molecular structure of 7-bromo-2,3-dimethyl-1H-indole consists of a benzene ring fused to a pyrrole ring, with bromine and two methyl groups attached at positions 7, 2, and 3 respectively .Chemical Reactions Analysis
Indole derivatives, including 7-bromo-2,3-dimethyl-1H-indole, have been found to participate in various chemical reactions. For instance, they can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Aplicaciones Científicas De Investigación
Bromination of Indole Derivatives
- Miki et al. (2006) explored the bromination of dimethyl indole-2,3-dicarboxylates, a process relevant to the synthesis of 7-bromo-2,3-dimethyl-1H-indole. This work contributes to the understanding of halogenation reactions in indole derivatives, crucial for developing new compounds with potential applications in various fields, including pharmaceuticals (Miki et al., 2006).
Structural and Spectroscopic Analysis
- Tariq et al. (2020) conducted a comprehensive study on novel indole derivatives, including structural and spectroscopic analysis. This research enhances the understanding of the chemical properties of indole derivatives, which is crucial for their application in scientific research (Tariq et al., 2020).
Indole Derivatives in Organic Synthesis
- Cacchi & Fabrizi (2005) provided an overview of the synthesis and functionalization of indoles in organic chemistry. This research is significant as it outlines methods for modifying indole structures, such as 7-bromo-2,3-dimethyl-1H-indole, for various scientific applications (Cacchi & Fabrizi, 2005).
N-Alkylation in Dimethyl Sulfoxide
- Heaney & Ley (1973) explored the N-alkylation of indoles in dimethyl sulfoxide. Their work provides insights into the chemical modification processes of indole derivatives, crucial for the development of new materials and compounds in scientific research (Heaney & Ley, 1973).
Safety And Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on investigating the biological activities of 7-bromo-2,3-dimethyl-1H-indole and its potential applications in pharmacological compounds.
Propiedades
IUPAC Name |
7-bromo-2,3-dimethyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPLJYFGWKNGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2,3-dimethyl-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


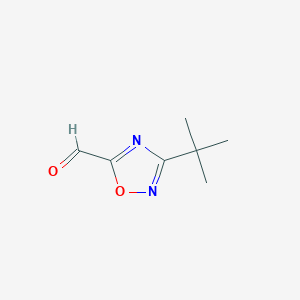
![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)
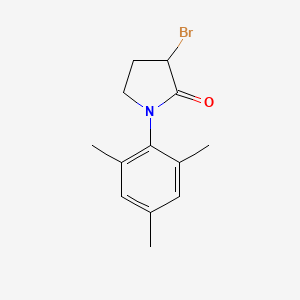
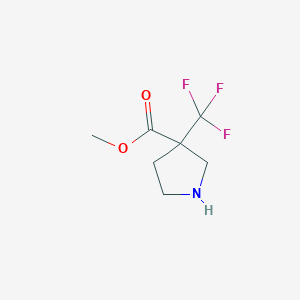
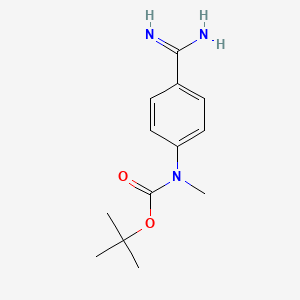
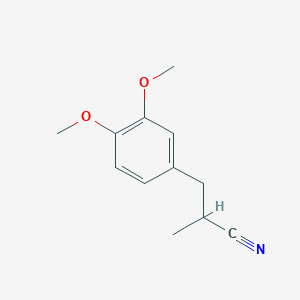
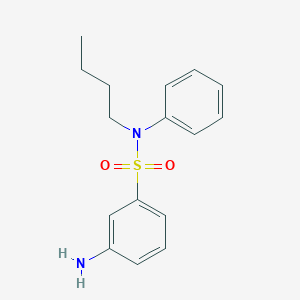
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)

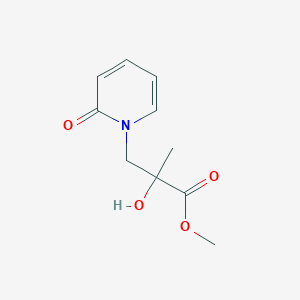
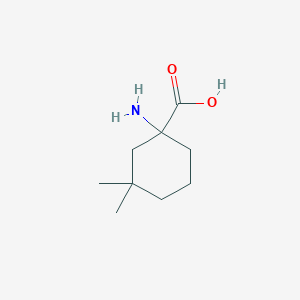
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
